molecular formula C13H26N2O2 B2745802 Tert-butyl 5-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate CAS No. 1785324-09-5

Tert-butyl 5-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B2745802
CAS No.: 1785324-09-5
M. Wt: 242.363
InChI Key: VFWAFEPLRDWSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate is a strategically designed piperidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. Its structure, featuring a Boc-protected amine and a primary aminomethyl side chain on a dimethyl-substituted piperidine scaffold, makes it a valuable intermediate for constructing more complex molecules. Piperidine and piperazine derivatives are fundamental scaffolds in the synthesis of active pharmaceutical ingredients (APIs), as demonstrated by their use in developed drugs such as Vandetanib, Tepotinib, and others . This compound is particularly useful for exploring novel therapeutic agents, with recent scientific interest focusing on piperidine derivatives as inhibitors of biological targets such as METTL3, for potential application in anti-cancer research . The presence of differentiated amine groups allows for selective functionalization, enabling researchers to create diverse compound libraries for screening against various disease targets. This chemical is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 5-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-10(7-14)6-13(4,5)9-15/h10H,6-9,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWAFEPLRDWSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN(C1)C(=O)OC(C)(C)C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

  • Tert-butyl 5-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate serves as a building block in the synthesis of complex organic molecules. Its structure allows it to participate in various organic transformations, facilitating the creation of more complex compounds .

2. Reagent in Organic Transformations

  • This compound is utilized as a reagent in several organic reactions, contributing to the development of new synthetic methodologies and enhancing the efficiency of chemical processes .

Biological Applications

1. Anticancer Properties

  • Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer activity . Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, certain derivatives have demonstrated cytotoxic effects against hypopharyngeal tumor cells .

2. Antimicrobial Activity

  • This compound has shown promising antimicrobial properties , effective against both Gram-positive and Gram-negative bacteria. Notably, it has been tested against strains resistant to conventional antibiotics, suggesting its potential role in addressing antibiotic resistance .

Medicinal Applications

1. Drug Development

  • Due to its biological activities, this compound is being explored as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and infections .

2. Mechanism of Action

  • The mechanism behind its biological effects involves interactions with specific molecular targets and pathways. The aminomethyl group acts as a nucleophile in biochemical reactions, potentially modulating enzyme or receptor activities .

Anticancer Efficacy

  • A study evaluating piperidine derivatives found that those structurally related to this compound inhibited murine Sarcoma 180 cell proliferation in vitro. The mechanism attributed to this effect was the induction of apoptosis through mitochondrial pathways .

Antimicrobial Testing

  • In comparative studies assessing antimicrobial efficacy, this compound demonstrated minimal inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, highlighting its potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeEffect/OutcomeReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against MRSA and E. coli
Mechanism of ActionInteracts with enzymes and receptors

Mechanism of Action

The mechanism by which Tert-butyl 5-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogues

Compound Name Substituents/Modifications Purity (%) Applications/Relevance Source
Tert-butyl 5-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate 3,3-dimethyl, 5-aminomethyl Discontinued Pharmaceutical intermediate
QJ-1707: tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate 3,3-difluoro, 4-aminomethyl 95 Drug discovery (fluorine-enhanced bioavailability)
QK-0722: tert-Butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate 3,3-difluoro, 5-aminomethyl 95 Kinase inhibitor precursors
QK-0716/(S)-QK-0714: Morpholine derivatives 2,2-dimethyl, 6-aminomethyl (oxalate salts) 95 Chiral intermediates in asymmetric synthesis
Tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate Indazole-piperidine hybrid N/A Anticancer candidate (CDK inhibition)

Key Observations:

Substituent Effects :

  • The 3,3-dimethyl group in the target compound increases lipophilicity compared to 3,3-difluoro analogues (QJ-1707, QK-0722), which may reduce metabolic stability but improve membrane permeability .
  • Fluorine substitution (e.g., QJ-1707) enhances electronegativity and bioavailability, making such derivatives preferable in CNS-targeting therapeutics .

Stereochemical Influence :

  • Chiral morpholine derivatives (QK-0716/0714) demonstrate the importance of stereochemistry in binding affinity, as seen in their use for selective CDK7 inhibitors .

Hybrid Structures :

  • The indazole-piperidine hybrid () highlights the versatility of Boc-protected piperidines in constructing complex heterocyclic systems for oncology .

Biological Activity

Tert-butyl 5-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate (commonly referred to as Tert-butyl piperidine derivative) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H23N2O2
  • Molecular Weight : 225.33 g/mol
  • CAS Number : 1785324-09-5

Research indicates that this compound exhibits several biological activities, primarily through interactions with various receptors and pathways:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. It has been shown to induce apoptosis in malignant cells, potentially through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
  • Neuropharmacological Effects : The compound has been evaluated for its binding affinity to human histamine H3 receptors, indicating potential applications in treating neurological disorders. In particular, it may enhance cognitive functions and exhibit anticonvulsant properties .
  • Cholinesterase Inhibition : There is evidence suggesting that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Cell Line/Model Effect Observed Reference
CytotoxicityHCT116 (colon cancer)Induction of apoptosis
NeuropharmacologyhH3R (human histamine receptor)Binding affinity (Ki = 16.0 - 120 nM)
Cholinesterase InhibitionAChE/BuChE inhibitionPotential for Alzheimer's treatment
Anticancer ActivityFaDu (hypopharyngeal tumor cells)Improved cytotoxicity compared to bleomycin

Case Study 1: Anticancer Properties

A study evaluating the cytotoxic effects of various piperidine derivatives, including this compound, demonstrated significant selectivity towards cancer cells over non-malignant cells. The compounds induced apoptosis characterized by caspase activation and mitochondrial membrane potential depolarization .

Case Study 2: Neuropharmacological Effects

In a series of experiments assessing the impact on cognitive functions, derivatives similar to Tert-butyl piperidine were shown to cross the blood-brain barrier effectively and exhibit pro-cognitive effects in animal models . These findings suggest potential applications in treating cognitive impairments associated with neurodegenerative diseases.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 5-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from functionalized piperidine precursors. Common steps include:
  • Alkylation : Introducing the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Aminomethylation : Installing the aminomethyl group at position 5 using reductive amination (e.g., formaldehyde/NaBH₃CN) or nucleophilic substitution (e.g., NaN₃ followed by reduction to NH₂) .
  • Purification : Chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to achieve >95% purity .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, aminomethyl protons at ~2.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 258.2) .
  • X-ray Crystallography : For crystalline derivatives, SHELX software refines crystal structures to confirm stereochemistry and substituent placement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the aminomethylation step?

  • Methodological Answer :
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-alkylation) .
  • Catalyst Screening : Test Pd/C or Raney Ni for catalytic hydrogenation of azide intermediates to amines; Pd/C often provides higher selectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to THF, but may require post-reaction dilution to prevent decomposition .
  • Data Table :
CatalystSolventTemp (°C)Yield (%)
Pd/CDMF2585
Raney NiTHF5072

Q. How do stereochemical variations at position 5 impact biological activity, and how can they be resolved?

  • Methodological Answer :
  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during aminomethylation to favor the desired isomer .
  • Biological Assays : Compare enantiomers in receptor-binding assays (e.g., GPCRs) to correlate stereochemistry with activity .

Q. How can contradictory NMR data (e.g., splitting patterns) arising from conformational flexibility be resolved?

  • Methodological Answer :
  • Variable Temperature NMR : Perform experiments at −40°C to "freeze" ring puckering and clarify splitting patterns .
  • 2D NMR Techniques : Use NOESY to identify spatial proximity between protons (e.g., tert-butyl and piperidine ring protons) .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict lowest-energy conformers and simulate NMR spectra for comparison .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the Boc protection step?

  • Methodological Answer :
  • Moisture Sensitivity : Boc reactions are highly moisture-sensitive; trace water hydrolyzes Boc₂O, reducing yields. Use molecular sieves or anhydrous conditions .
  • Base Selection : NaHCO₃ (pH 8–9) minimizes side reactions compared to stronger bases like NaOH .
  • Data Table :
BaseSolventYield (%)Purity (%)
NaHCO₃THF/H₂O9298
NaOHDCM/H₂O7885

Biological Activity & Applications

Q. How can researchers design assays to evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use purified kinases (e.g., JAK2, EGFR) with ATP-Glo™ luminescent kits to measure IC₅₀ values .
  • Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Structural Insights : Co-crystallize the compound with target kinases (using SHELXL ) to identify binding motifs.

Safety & Handling

Q. What precautions are critical when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles .
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition .
  • Storage : Keep in sealed containers under nitrogen at −20°C to prevent Boc group hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.